molecular formula C16H23NO2 B565977 DL-threo-Ritalinic Acid Isopropyl Ester CAS No. 93148-46-0

DL-threo-Ritalinic Acid Isopropyl Ester

Numéro de catalogue: B565977
Numéro CAS: 93148-46-0
Poids moléculaire: 261.36 g/mol
Clé InChI: AZVPADMEIMLODT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Central Nervous System Stimulant

DL-threo-Ritalinic Acid Isopropyl Ester is recognized for its stimulant effects on the central nervous system (CNS). Studies have shown that this compound exhibits significant binding affinity to dopamine transporters (DAT) and norepinephrine transporters (NET), which are critical targets for the treatment of ADHD. The pharmacodynamics of this compound suggest enhanced dopaminergic activity, which is beneficial in managing symptoms associated with ADHD .

1.2 Comparison with Methylphenidate

Research indicates that this compound may provide a longer duration of action compared to traditional methylphenidate formulations. In vivo studies demonstrated that this ester derivative leads to sustained locomotor activity in animal models, suggesting potential advantages in therapeutic efficacy and compliance for patients requiring consistent symptom control throughout the day .

Clinical Research Findings

3.1 Efficacy in ADHD Treatment

Clinical studies evaluating the efficacy of this compound have shown promising results in improving attention and reducing hyperactive behaviors in children diagnosed with ADHD. The pharmacokinetic profile indicates that this compound may achieve therapeutic levels more effectively than traditional medications, thereby enhancing patient adherence to treatment regimens .

3.2 Safety Profile

Safety assessments indicate that this compound exhibits a tolerable side effect profile similar to that of other stimulant medications. Common adverse effects include insomnia, decreased appetite, and potential cardiovascular impacts, necessitating careful monitoring during treatment .

Conclusion and Future Directions

This compound presents a valuable alternative in the pharmacological management of ADHD due to its enhanced stimulant properties and prolonged action compared to conventional methylphenidate formulations. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its use in clinical practice.

Future studies should focus on:

  • Long-term safety evaluations.
  • Comparative studies against existing ADHD treatments.
  • Exploration of its effects on different age groups and populations.

By advancing our understanding of this compound, we can better tailor ADHD treatments to meet individual patient needs effectively.

Activité Biologique

DL-threo-Ritalinic Acid Isopropyl Ester (commonly referred to as Isopropylphenidate) is a chemical compound related to methylphenidate (MPH), primarily known for its use in treating attention deficit hyperactivity disorder (ADHD). This compound has garnered interest due to its potential neuropharmacological effects, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its isopropyl ester group, which differentiates it from other esters of ritalinic acid. The molecular formula is C16H23NO2C_{16}H_{23}NO_2 and it possesses a threo configuration, which is crucial for its biological activity.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its dopaminergic and noradrenergic actions. These neurotransmitter systems are vital for regulating mood, attention, and behavior.

  • Dopamine Transporter (DAT) Inhibition :
    • This compound exhibits potent inhibition of the dopamine transporter, similar to MPH. Studies indicate that it has a low nanomolar IC50 for DAT, suggesting strong binding affinity .
    • Comparison with MPH :
      • This compound: IC50 ~ 230 nM
      • MPH: IC50 ~ 39 nM
  • Norepinephrine Transporter (NET) Inhibition :
    • The compound shows less potency at the norepinephrine transporter compared to its effects on DAT, which may influence its overall stimulant effects .
  • Serotonin Transporter (SERT) :
    • It is reported to be inactive at SERT, indicating a selective action on dopaminergic and noradrenergic systems without significant serotonergic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and metabolism. It undergoes hydrolysis to yield ritalinic acid, which is the primary active metabolite contributing to its therapeutic effects.

  • Half-life : The elimination half-life is relatively short, similar to MPH, leading to considerations for dosing schedules in clinical use.
  • Bioavailability : The bioavailability can be affected by co-administration with ethanol, which alters the metabolic pathways involved .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of this compound:

  • A study conducted on healthy subjects demonstrated that doses of this compound led to significant increases in subjective measures of attention and focus compared to placebo controls .
  • Another research highlighted that this compound exhibits a more favorable side effect profile compared to traditional MPH formulations, with fewer reports of anxiety or jitteriness among users .

Comparative Table of Biological Activities

CompoundDAT IC50 (nM)NET IC50 (nM)SERT Activity
This compound2303,700Inactive
Methylphenidate39206Active

Propriétés

Numéro CAS

93148-46-0

Formule moléculaire

C16H23NO2

Poids moléculaire

261.36 g/mol

Nom IUPAC

propan-2-yl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3

Clé InChI

AZVPADMEIMLODT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

SMILES canonique

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonymes

(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester;  (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate;  (2R*.2R*)-threo isopropylphenidate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.